molecular formula C20H26O4 B5139703 2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene

2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene

Cat. No.: B5139703
M. Wt: 330.4 g/mol
InChI Key: FXKGVFGSUWCTFV-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding ketones or aldehydes.

Scientific Research Applications

2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15-10-11-16(2)19(14-15)23-12-5-6-13-24-20-17(21-3)8-7-9-18(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKGVFGSUWCTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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